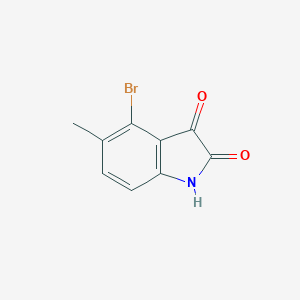

4-Bromo-5-methylisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAVQCARZCYRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346325 | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-84-6 | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-methylisatin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Bromo-5-methylisatin (CAS No: 147149-84-6). This halogenated indole derivative serves as a valuable building block in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate the chemical structure, a representative synthetic workflow, and the compound's place within the broader biological activities of the isatin chemical class.

Core Chemical and Physical Properties

This compound is a yellow to dark red crystalline solid.[1][2] Its core structure is based on the isatin (1H-indole-2,3-dione) scaffold, featuring a bromine atom at position 4 and a methyl group at position 5 of the aromatic ring. These substitutions significantly influence its chemical reactivity and potential biological activity.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 147149-84-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 240.05 g/mol | [1][2][3][6] |

| IUPAC Name | 4-bromo-5-methyl-1H-indole-2,3-dione | [1][3][5] |

| Synonyms | 4-Bromo-5-methylindoline-2,3-dione | [1][3][5][6] |

| Appearance | Yellow crystalline solid / Dark red crystal | [1][2] |

| Purity | ≥98% (HPLC) | [4][6] |

| Melting Point | 250-254 °C | [1] |

| Density | 1.63 g/cm³ | [2][6] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) | [2][6] |

| logP (calculated) | ~2.14 | [2][6] |

Chemical Structure and Identification

The structure of this compound is defined by its IUPAC name and can be represented by various chemical identifiers.

References

IUPAC name for 4-Bromo-5-methylisatin

An In-depth Technical Guide to 4-Bromo-5-methylisatin

This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, spectroscopic data, and known biological significance, serving as a crucial resource for its application in research and development.

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-bromo-5-methyl-1H-indole-2,3-dione[1]

Synonyms:

CAS Number: 147149-84-6[1][2][3]

Chemical Formula: C₉H₆BrNO₂[1][2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | Yellow crystalline solid / Dark red crystal | [3][4] |

| Melting Point | 250-254 °C | [4] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) | [3] |

| Purity | >98.0% | [3] |

| Density | 1.63 g/cm³ (predicted) | [3] |

| LogP | ~2.14 (predicted) | [3] |

Synthesis of this compound

The synthesis of substituted isatins can be achieved through various methods. A common and effective approach is the Sandmeyer isatin synthesis, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine, followed by cyclization in the presence of a strong acid.

Experimental Protocol: Sandmeyer Synthesis

This protocol describes a representative method for the synthesis of this compound starting from 3-bromo-4-methylaniline.

Materials:

-

3-bromo-4-methylaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate, anhydrous

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Water

-

Ethanol

Procedure:

-

Isonitrosoacetanilide Formation:

-

In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3-bromo-4-methylaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.

-

In a separate flask, dissolve chloral hydrate (1.1 equivalents) and anhydrous sodium sulfate in water.

-

Add the chloral hydrate solution to the aniline solution.

-

In a third flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.

-

Heat the aniline-chloral hydrate mixture to 60-70 °C and add the hydroxylamine hydrochloride solution portion-wise over 30 minutes.

-

Continue heating and stirring for an additional 1-2 hours. The intermediate, 4-bromo-5-methyl-isonitrosoacetanilide, will precipitate upon cooling.

-

Filter the precipitate, wash with cold water, and dry thoroughly.

-

-

Cyclization to Isatin:

-

Pre-heat concentrated sulfuric acid to 70-80 °C in a beaker with stirring.

-

Carefully add the dried 4-bromo-5-methyl-isonitrosoacetanilide intermediate in small portions to the hot sulfuric acid. The addition should be controlled to maintain the temperature below 90 °C.

-

After the addition is complete, stir the mixture at 80 °C for 30 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The crude this compound will precipitate.

-

-

Purification:

-

Filter the crude product and wash it with a large amount of cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from glacial acetic acid or ethanol to yield pure this compound as a crystalline solid.

-

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group protons, and a broad singlet corresponding to the N-H proton of the isatin core. The positions of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the two carbonyl carbons (C2 and C3) of the isatin ring at the downfield region. Resonances for the six aromatic carbons and one methyl carbon will also be present.

-

Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1]

Biological Activities and Applications

Isatin and its derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[5][6] While specific studies on this compound are limited, the isatin core is associated with several pharmacological properties.

-

Antimicrobial and Antiviral Activity: Many isatin derivatives have demonstrated potent activity against various strains of bacteria, fungi, and viruses.[5][7] The presence of halogens on the aromatic ring can enhance the lipophilicity and, consequently, the antimicrobial efficacy of the compound.[8]

-

Anticancer Potential: Substituted isatins have been investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[9] Their antiproliferative effects have been observed in several cancer cell lines.

-

Anticonvulsant Properties: The isatin scaffold is a known pharmacophore for anticonvulsant activity, with several derivatives showing promising results in preclinical models of epilepsy.[5]

-

Applications in Organic Synthesis: As a functionalized building block, this compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds and bioactive molecules.[3] The bromine atom provides a reactive site for cross-coupling reactions, allowing for further molecular diversification.

References

- 1. This compound | C9H6BrNO2 | CID 611204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. This compound [infochems.co.kr]

- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 7. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

An In-depth Technical Guide to 4-Bromo-5-methylisatin (CAS: 147149-84-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methylisatin is a halogenated indole derivative belonging to the isatin family of compounds, a class of molecules renowned for a wide spectrum of biological activities. Isatins and their derivatives are the subject of extensive research in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates potential synthetic routes, biological activities, and mechanisms of action based on the well-documented behavior of the broader isatin class. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a solid, yellow crystalline compound.[1] Its core structure consists of an indole ring system with a bromine atom at the 4th position and a methyl group at the 5th position. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 147149-84-6 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 240.05 g/mol | [1][2] |

| IUPAC Name | 4-bromo-5-methyl-1H-indole-2,3-dione | [2][3] |

| Appearance | Yellow crystalline solid / Dark red crystal | [1][4] |

| Purity | >98% (Typically available) | [1][5] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) | [1] |

| Density | 1.63 g/cm³ | [1] |

| LogP | ~2.14 | [1] |

| Melting Point | 250-254 °C | [4] |

Synthesis of this compound

Proposed Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol is a generalized procedure and may require optimization for the synthesis of this compound.

-

Formation of the Isonitrosoacetanilide Intermediate:

-

Dissolve the starting aniline, 3-bromo-4-methylaniline, in a suitable aqueous acidic solution (e.g., hydrochloric acid).

-

To this solution, add chloral hydrate and hydroxylamine hydrochloride.

-

Heat the mixture to reflux for a short period (e.g., 5-15 minutes) to facilitate the condensation reaction, forming the isonitrosoacetanilide intermediate.[6]

-

Cool the reaction mixture and filter to isolate the intermediate product.

-

-

Cyclization to this compound:

-

Add the dried isonitrosoacetanilide intermediate in portions to a strong acid catalyst, such as concentrated sulfuric acid, at a controlled temperature (e.g., 50-60 °C).[6]

-

After the addition is complete, the temperature is typically raised (e.g., to 70-75 °C) and held for a short duration to ensure complete cyclization.[6]

-

Cool the reaction mixture and pour it into ice-water to precipitate the crude this compound.

-

Filter the crude product, wash with water until neutral, and then dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent or a mixture of solvents, such as ethanol and dimethyl sulfoxide.[6]

-

Potential Biological Activities and Experimental Protocols

Isatin and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory and antimicrobial effects.[1][7] It is therefore plausible that this compound exhibits similar properties.

Anti-inflammatory Activity

Isatin derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB.[8][9][10][11]

This protocol describes a general method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV2).

-

Cell Culture: Culture macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predefined period. A vehicle control (e.g., DMSO) should be included.

-

Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation should also be included.

-

Nitrite Measurement: After an incubation period (e.g., 24 hours), measure the amount of NO produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the compound compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[8]

Antimicrobial Activity

The isatin scaffold is a common feature in many antimicrobial agents.[7] The presence of a halogen, such as bromine, can often enhance the antimicrobial potency of a compound.

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[12][13]

Potential Mechanism of Action: Modulation of Inflammatory Signaling

The anti-inflammatory effects of many isatin derivatives are attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), leading to their transcription. Isatin derivatives may inhibit this pathway at various points, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.

Summary and Future Directions

This compound is a member of the pharmacologically significant isatin family. While specific biological data for this compound is scarce, its structural features suggest potential for anti-inflammatory and antimicrobial activities. This guide provides a framework for future research by proposing a synthetic route and outlining general protocols for biological evaluation. Further studies are warranted to isolate or synthesize this compound, confirm its biological activities, and elucidate its specific mechanisms of action. Such research could uncover its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents [patents.google.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]

- 11. ijpbs.com [ijpbs.com]

- 12. Microbial screening methods for detection of antibiotic residues in slaughter animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-5-methylisatin: A Technical Guide

For Immediate Release: This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-5-methylisatin (C₉H₆BrNO₂), a halogenated indole derivative with applications in pharmaceutical development and as a building block for dyes and advanced materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although a complete, publicly available dataset for this specific compound is not readily found in singular sources, data from analogous compounds and general spectroscopic principles provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are crucial for confirming the arrangement of protons and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | -CH₃ |

| ~7.0-7.8 | m | 2H | Aromatic CH |

| ~8.5 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~17 | -CH₃ |

| ~112-145 | Aromatic/olefinic C |

| ~158 | C=O (Amide) |

| ~183 | C=O (Ketone) |

Note: The chemical shifts presented are estimations based on known data for similar isatin derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200-3400 | Medium | N-H stretch (Amide) |

| ~1740-1760 | Strong | C=O stretch (Ketone) |

| ~1700-1720 | Strong | C=O stretch (Amide) |

| ~1600-1620 | Medium | C=C stretch (Aromatic) |

| ~1000-1200 | Medium-Strong | C-N stretch |

| ~550-650 | Medium-Strong | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectroscopic data for isatin derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like this compound follows a logical workflow.

References

Solubility Profile of 4-Bromo-5-methylisatin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-5-methylisatin in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents logical workflows for experimental procedures.

Core Executive Summary

This compound (CAS RN: 147149-84-6), a halogenated indole derivative, is a compound of interest in pharmaceutical and materials science research.[1] Its utility in the synthesis of bioactive molecules and advanced materials necessitates a clear understanding of its solubility characteristics. This guide addresses the current knowledge on the solubility of this compound, providing both qualitative and comparative quantitative data to inform experimental design and application. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides context through the solubility of related isatin compounds.

Solubility Data

Available information indicates that this compound is a yellow crystalline solid with a melting point in the range of 250-254°C.[2] It is qualitatively described as soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] To provide a more comprehensive understanding for researchers, the following tables summarize the available qualitative data for this compound and quantitative data for the parent compound, isatin, and a closely related derivative, 5-methylisatin.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

Table 2: Quantitative Solubility of Isatin in Various Organic Solvents at Different Temperatures (Mole Fraction, x1)

| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | N,N-Dimethylformamide | Tetrahydrofuran | Acetonitrile |

| 278.15 | 0.00158 | 0.00069 | 0.00635 | 0.00392 | 0.01283 | 0.02265 | 0.01028 | 0.00287 |

| 283.15 | 0.00192 | 0.00086 | 0.00753 | 0.00471 | 0.01511 | 0.02641 | 0.01215 | 0.00343 |

| 288.15 | 0.00231 | 0.00106 | 0.00891 | 0.00563 | 0.01773 | 0.03078 | 0.01431 | 0.00409 |

| 293.15 | 0.00278 | 0.00131 | 0.01053 | 0.00671 | 0.02075 | 0.03585 | 0.01681 | 0.00486 |

| 298.15 | 0.00334 | 0.00161 | 0.01243 | 0.00798 | 0.02424 | 0.04171 | 0.01971 | 0.00577 |

| 303.15 | 0.00401 | 0.00198 | 0.01466 | 0.00947 | 0.02827 | 0.04845 | 0.02307 | 0.00684 |

| 308.15 | 0.0048 | 0.00243 | 0.01726 | 0.01123 | 0.03292 | 0.05618 | 0.02696 | 0.00809 |

| 313.15 | 0.00574 | 0.00298 | 0.02029 | 0.01329 | 0.03828 | 0.06501 | 0.03146 | 0.00956 |

| 318.15 | 0.00685 | 0.00365 | 0.02381 | 0.01569 | 0.04443 | 0.07506 | 0.03665 | 0.01128 |

| 323.15 | 0.00816 | 0.00446 | 0.02788 | 0.01848 | 0.05148 | 0.08647 | 0.04262 | 0.01329 |

| 328.15 | 0.00971 | 0.00545 | 0.03258 | 0.02172 | 0.05953 | 0.09938 | 0.04947 | 0.01563 |

| 333.15 | 0.01155 | 0.00665 | 0.03799 | 0.02547 | 0.06871 | 0.11396 | 0.05731 | 0.01835 |

Data for isatin is adapted from a study by Chen et al. (2014).[3]

Table 3: Quantitative Solubility of 5-Methylisatin

| Solvent | Concentration | Description |

| Methanol | 25 mg/mL | Clear to slightly hazy, orange to red solution. |

The solubility of isatin increases with temperature across all tested solvents.[3][4] This trend is expected to be similar for this compound. The data for isatin and 5-methylisatin can serve as a valuable proxy for estimating the solubility of this compound in similar solvent systems.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of isatin derivatives, which can be applied to this compound.

Method 1: Gravimetric Method (Shake-Flask)

This is a widely used method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or watch glass

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are placed in a thermostatically controlled shaker bath and agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is often 24-72 hours.

-

Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and filtered to remove any undissolved solid.

-

A known mass of the clear, saturated solution is transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated at an appropriate temperature.

-

The dish with the dried solute is weighed again.

-

The solubility is calculated from the mass of the dissolved solid and the mass of the solvent.

Method 2: Synthetic Method with Laser Monitoring

This method determines the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating.

Apparatus:

-

Double-wall glass vessel

-

Thermostat

-

Magnetic stirrer

-

Precision thermometer

-

Laser monitoring system (laser emitter and detector)

Procedure:

-

A known mass of this compound and a known mass of the solvent are added to the double-wall glass vessel.

-

The mixture is heated slowly and stirred continuously.

-

A laser beam is passed through the vessel, and the light transmission is monitored by a detector.

-

As the solid dissolves with increasing temperature, the light transmission increases.

-

The temperature at which the last solid particle dissolves, corresponding to a sharp increase in light transmission to a stable maximum, is recorded as the equilibrium temperature for that specific composition.

-

By repeating this procedure for different compositions, a solubility curve as a function of temperature can be constructed.[3]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a representative synthetic pathway for a related bromo-methyl-isatin derivative.

Caption: Experimental workflow for solubility determination by the shake-flask method.

Caption: Representative synthesis of a bromo-methyl-isatin derivative.[5]

References

The Multifaceted Biological Activities of Isatin and Its Derivatives: A Technical Guide for Researchers

For Immediate Release

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological properties of isatin-based compounds, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective/anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Isatin derivatives have demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their mechanisms of action are diverse, targeting key signaling pathways and cellular processes involved in cancer progression.

A significant number of isatin-based compounds act as inhibitors of various protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] Inhibition of these kinases disrupts downstream signaling cascades, including the MAPK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and survival.[2]

Furthermore, many isatin derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[3][4] Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (effector caspase) has been observed following treatment with isatin compounds.[4][5] Some derivatives also induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2]

Table 1: Anticancer Activity of Selected Isatin Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4–13 | [3] |

| Isatin-hydrazone hybrid | Breast (MCF-7, MDA-MB-231) | Not specified | [3] |

| Moxifloxacin-isatin hybrid | Liver (HepG2), Breast (MCF-7), Prostate (DU-145) | 32 - 77 | [3] |

| Isatin-3-oxime-based hydroxamic acids | Colon (SW620), Breast (MCF-7), Prostate (PC3), Pancreatic (AsPC-1), Lung (NCI-H460) | <10 | [3] |

| Sulfonamide-tethered isatin derivative (12b) | VEGFR-2 Kinase | 0.0231 | [6] |

| Sulfonamide-tethered isatin derivative (11c) | VEGFR-2 Kinase | 0.0301 | [6] |

| Isatin-sulphonamide derivative (20d) | Caspase-3 | 2.33 | [5] |

| Benzofuran–isatin hybrid (14g) | A549, HepG2, MCF-7, PC-3, HeLa | 77.2–88.9 | [7] |

| Benzofuran–isatin hybrid (14h) | A549, HepG2, MCF-7, PC-3, HeLa | 65.4–89.7 | [7] |

| Bis-isatin analogue | HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7 | 8.32 - 49.73 | [7] |

| Isatin-based conjugate (16m) | HT-29, ZR-75, A-549 | 1.17 | [7] |

| Ciprofloxacin/gatifloxacin-1,2,3-triazole-isatin analogue (15i) | A549, HepG2, SF-268 | 78.1–90.7 | [7] |

| Isatin-pomalidomide hybrid (9a) | RPMI8226 Multiple Myeloma | 6.1 ± 1.9 | [8] |

| Isatin-pomalidomide hybrid (9b) | RPMI8226 Multiple Myeloma | 7.9 ± 1.9 | [8] |

| N-(2-oxosubstitutedindolin-3-ylidine)-2-phenylacetohydrazide (IVb) | In vitro cytotoxic activity | 52.99 | [9] |

| N-(2-oxosubstitutedindolin-3-ylidine)-2-phenylacetohydrazide (IVg) | In vitro cytotoxic activity | 52.12 | [9] |

Antiviral Activity: A Broad-Spectrum Defense

Isatin and its derivatives have demonstrated significant antiviral properties against a range of viruses. One of the earliest recognized synthetic antiviral agents, Methisazone (N-methylisatin-β-thiosemicarbazone), highlighted the potential of this chemical class. Research has since expanded to explore the efficacy of isatin derivatives against various viral pathogens.

While specific EC50 values are reported for certain derivatives against particular viruses, the development of broad-spectrum antiviral agents based on the isatin scaffold remains an active area of research. The mechanism of antiviral action can vary depending on the virus and the specific derivative, but often involves interference with viral replication and propagation.

Table 2: Antiviral Activity of Selected Isatin Derivatives

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| Isatin Derivative | Hepatitis C Virus (HCV) | % inhibition | Not specified | [10] |

| Isatin Derivative | SARS-CoV | % protection | Not specified | [10] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isatin derivatives have shown promising activity against a variety of bacterial and fungal strains, including multidrug-resistant pathogens. The proposed mechanisms of action include the inhibition of bacterial cell wall synthesis and the disruption of cell fusion processes.

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Selected Isatin Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Isatin-decorated Thiazole Derivative | Escherichia coli ATCC 25922 | 0.5 - 512 | [11] |

| Isatin-Quinoline Conjugate (10a) | MRSA | 0.006 | [12] |

| Isatin-Quinoline Conjugate (10b) | MRSA | 0.0125 | [12] |

| Isatin-Quinoline Conjugate (11a) | MRSA | 0.156 | [12] |

| Isatin | Campylobacter jejuni & coli | <1.0 - 16.0 | [13] |

| Isatin Derivative (3b) | Various Bacteria | 3.12 | [14] |

| Isatin Derivative (3e) | Candida tropicalis, Trichophyton rubrum | 6.25 | [14] |

| Isatin Derivative (19) | Staphylococcus aureus | 9.18 µM | [15] |

| Isatin Derivative (9) | Bacillus subtilis | 9.82 µM | [15] |

| Isatin Derivative (16) | Bacillus subtilis | 9.51 µM | [15] |

Neuroprotective and Anti-inflammatory Activities: Modulating Kinase and Inflammatory Pathways

Beyond their antimicrobial and anticancer properties, isatin derivatives have garnered attention for their potential in treating neurodegenerative diseases and inflammatory conditions. This is largely attributed to their ability to inhibit key kinases and modulate inflammatory signaling pathways.

Several isatin derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a kinase implicated in the pathology of Alzheimer's disease and other neurological disorders.[16][17][18][19][20] Additionally, certain tricyclic isatin oximes have demonstrated high binding affinity for kinases such as DYRK1A and PIM1, which are involved in neuroinflammation.[21][22]

The anti-inflammatory effects of isatin derivatives are also linked to their ability to suppress the NF-κB (nuclear factor kappa B) signaling pathway.[21][23] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[23][24][25]

Table 4: Neuroprotective and Anti-inflammatory Activity of Selected Isatin Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Tricyclic Isatin Oxime (5a) | NF-κB/AP-1 transcriptional activity | Micromolar range | [21][22] |

| Tricyclic Isatin Oxime (5d) | NF-κB/AP-1 transcriptional activity | Micromolar range | [21][22] |

| N1-alkylated isatin (10) | Nitric Oxide Release Inhibition | 25 µM (concentration tested) | [24][25] |

| Chlorinated isatin (20) | Nitric Oxide Release Inhibition | 25 µM (concentration tested) | [24][25] |

| Isatin Derivative (2b) | GSK-3β Inhibition | 0.4612 | [16] |

| Isatin Derivative (4h) | GSK-3β Inhibition | Not specified | [16] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[27] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[30]

-

Compound Treatment: Treat the cells with serial dilutions of the isatin derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[30]

-

MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[27]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 500-600 nm.[27]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[31][32][33][34][35]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the isatin derivative in a suitable broth medium in a 96-well plate.[31]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.[31]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[31]

-

Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism being tested.[31]

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the isatin derivative in which no visible growth is observed.[31]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[36][37][38][39][40]

Principle: A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral compound. The cells are then covered with a semi-solid overlay medium that restricts the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[39]

-

Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus in the presence of different concentrations of the isatin derivative. Include a virus control (no compound) and a cell control (no virus).[37]

-

Overlay: After a short adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to each well. This restricts the spread of progeny virions.[39]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[39]

-

Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.[37]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[36]

GSK-3β Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the GSK-3β enzyme.[16]

Principle: The assay typically uses a luminescent kinase activity platform. GSK-3β enzyme, a substrate, and ATP are incubated with the test compound. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system. A lower luminescence signal indicates higher GSK-3β activity (more ATP consumed), while a higher signal indicates inhibition of the enzyme.

Procedure:

-

Reaction Setup: In a multi-well plate, combine the GSK-3β enzyme, a specific substrate, and ATP with varying concentrations of the isatin derivative.[16]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[16]

-

Luminescence Detection: Add a kinase detection reagent containing luciferase and luciferin. The luciferase enzyme catalyzes the conversion of the remaining ATP to light.

-

Signal Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to the GSK-3β activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by isatin derivatives, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Experimental Workflows

Conclusion

The isatin scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a remarkable range of biological activities. The data and protocols presented in this technical guide underscore the potential of isatin-based compounds as therapeutic agents for a variety of diseases, including cancer, viral and microbial infections, and neuroinflammatory disorders. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel isatin derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. scienceopen.com [scienceopen.com]

- 18. scite.ai [scite.ai]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A competent synthesis and efficient anti-inflammatory responses of isatinimino acridinedione moiety via suppression of in vivo NF-κB, COX-2 and iNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchhub.com [researchhub.com]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. texaschildrens.org [texaschildrens.org]

- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 32. protocols.io [protocols.io]

- 33. benchchem.com [benchchem.com]

- 34. MIC determination by broth microdilution. [bio-protocol.org]

- 35. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 36. benchchem.com [benchchem.com]

- 37. benchchem.com [benchchem.com]

- 38. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 40. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Therapeutic Promise of Substituted Isatins: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in the field of drug discovery due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] The synthetic tractability of the isatin core allows for extensive structural modifications, leading to a vast library of compounds with therapeutic potential across a spectrum of diseases, including cancer, viral and microbial infections, and neurodegenerative disorders.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic applications of substituted isatins, focusing on their anticancer, antiviral, antimicrobial, and neuroprotective properties. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Substituted isatins have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[2][4] The anticancer mechanisms of isatin derivatives are diverse and include the inhibition of protein kinases, modulation of tubulin polymerization, and induction of apoptosis.[2] The FDA approval of sunitinib, an isatin-based multi-kinase inhibitor, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, has further fueled interest in this scaffold.

Quantitative Data: Anticancer Activity of Substituted Isatins

The following table summarizes the in vitro cytotoxic activity of representative substituted isatin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Type | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-triazole hybrid | N-propargyl isatin with a triazole linker | MCF-7 (Breast) | 5.361 | [4] |

| Isatin-triazole hybrid | N-propargyl isatin with a triazole linker | HCT116 (Colon) | 12.50 | [4] |

| Isatin-indole conjugate | Isatin linked to an indole moiety | - | - | [4] |

| N-alkyl isatin | N-decyl isatin | AChE | 62.2 | [5] |

| N-alkyl isatin | N-octyl isatin | BChE | 3.77 | [5] |

Signaling Pathways in Isatin-Mediated Anticancer Activity

A key mechanism of action for many anticancer isatin derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

Experimental Protocols

This protocol describes a general procedure for the synthesis of N-propargyl isatin, a key intermediate for creating isatin-triazole hybrids.[4]

-

Materials: Isatin, propargyl bromide, anhydrous potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve isatin and anhydrous K₂CO₃ in DMF in a round-bottom flask.

-

Add propargyl bromide dropwise to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 4 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain N-propargyl isatin.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted isatin derivative and a vehicle control for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antiviral Applications: Combating Viral Infections

Isatin derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus.[10][11] Their mechanisms of action often involve the inhibition of key viral enzymes, such as reverse transcriptase and proteases, or interference with viral entry and replication processes.

Quantitative Data: Antiviral Activity of Substituted Isatins

The following table presents the antiviral activity of selected isatin derivatives, highlighting their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

| Compound Type | Substitution Pattern | Virus | Activity (µM) | Reference |

| Isatin-thiosemicarbazone | 5-Chloro-isatin derivative | HIV-1 RT | - | [12] |

| Isatin ribonucleoside | 5-Bromo-isatin ribonucleoside | HSV-1 | 66% inhibition | [10] |

| Isatin-sulfonamide | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl) | H1N1 | IC50: 0.0027 | [13] |

| Isatin-sulfonamide | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl) | HSV-1 | IC50: 0.0022 | [13] |

| Isatin-sulfonamide | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl) | COX-B3 | IC50: 0.0092 | [13] |

Experimental Protocols

This protocol outlines the synthesis of a 5-fluoro-isatin thiocarbohydrazone, a precursor for various antiviral compounds.[14]

-

Materials: 5-Fluoroisatin, thiocarbohydrazide, ethanol.

-

Procedure:

-

Mix equimolar amounts of 5-fluoroisatin and thiocarbohydrazide in ethanol in a round-bottom flask.

-

Heat the mixture under reflux for 30 minutes.

-

Cool the reaction mixture and filter the resulting solid product.

-

Recrystallize the product from an appropriate solvent to obtain the purified 5-fluoroisatin thiocarbohydrazone.

-

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.[15][16]

-

Cell Culture: Grow a confluent monolayer of susceptible host cells in 12-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing different concentrations of the isatin derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the IC50 value.

Antimicrobial Applications: A Strategy Against Bacterial and Fungal Pathogens

Isatin and its derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19] The antimicrobial efficacy is often attributed to substitutions at the C5 and C7 positions of the isatin ring with electron-withdrawing groups, which can enhance the lipophilicity of the compounds and facilitate their transport across microbial cell membranes.[15]

Quantitative Data: Antimicrobial Activity of Substituted Isatins

The following table summarizes the minimum inhibitory concentration (MIC) values for representative isatin derivatives against various microorganisms.

| Compound Type | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Isatin-thiazole derivative | 5-Bromo-isatin with a thiazole moiety | E. coli | - | [17] |

| Isatin-thiazole derivative | 5-Bromo-isatin with a thiazole moiety | S. aureus (MRSA) | - | [17] |

| Isatin-thiazole derivative | 5-Bromo-isatin with a thiazole moiety | C. albicans | - | [17] |

| Isatin Schiff base | 5-Substituted isatin with o-phenylenediamine | S. aureus | 16 | [18] |

| Isatin Schiff base | 5-Substituted isatin with o-phenylenediamine | E. coli | 1 | [18] |

Experimental Protocols

This protocol describes the synthesis of Schiff bases from substituted isatins and aromatic amines.[1][2]

-

Materials: Substituted isatin, substituted aromatic amine (e.g., p-chloroaniline), absolute ethanol, glacial acetic acid.

-

Procedure:

-

Dissolve equimolar quantities of the substituted isatin and the aromatic amine in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 30 minutes.

-

Distill off the solvent and recrystallize the product from a suitable solvent (e.g., chloroform).

-

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a two-fold serial dilution of the isatin derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Applications: Potential in Neurodegenerative Diseases

Isatin and its derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's disease.[23][24][25][26] The proposed mechanisms for their neuroprotective action include the modulation of monoamine oxidase (MAO) activity and the regulation of isatin-binding proteins involved in neuronal survival.

Quantitative Data: Neuroprotective Activity of Substituted Isatins

The neuroprotective effects of isatins are often evaluated in animal models. The following provides an example of an in vivo study.

| Compound | Animal Model | Dosage | Observed Effect | Reference |

| Isatin | Rotenone-induced Parkinsonism in rats | 100 mg/kg (single s.c. injection) | Improved motor activity | [25] |

Signaling in a Neurodegenerative Model and Potential Isatin Intervention

Rotenone, a pesticide, induces parkinsonism in animal models by inhibiting Complex I of the mitochondrial electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately, dopaminergic neuron death. Isatins may exert their neuroprotective effects by mitigating these downstream consequences.

Experimental Protocols

This protocol describes a general workflow for evaluating the neuroprotective effects of isatin derivatives in a rat model of Parkinson's disease.[23][25]

-

Animal Groups: Divide rats into control, rotenone-treated, isatin-treated, and rotenone + isatin-treated groups.

-

Induction of Parkinsonism: Administer rotenone (e.g., 2.75 mg/kg, i.p.) daily for a specified period (e.g., 7 days).

-

Compound Administration: Administer the isatin derivative at the desired dose and route (e.g., 100 mg/kg, s.c.) according to the experimental design (e.g., on the last day of rotenone treatment).

-

Behavioral Assessment: Conduct behavioral tests such as the open-field test and rotarod test to assess motor function.

-

Post-mortem Analysis: At the end of the study, sacrifice the animals and collect brain tissue for neurochemical (e.g., dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. Some isatin derivatives have shown AChE inhibitory activity.[5][27][28][29][30]

-

Reagent Preparation: Prepare a buffer solution, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the isatin derivative solution.

-

Enzyme Reaction: In a 96-well plate, add the buffer, isatin derivative, and AChE enzyme solution. Incubate for a short period.

-

Substrate Addition: Add the substrate (acetylthiocholine) to initiate the reaction.

-

Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm over time using a microplate reader.

-

Inhibition Calculation: Determine the percentage of AChE inhibition by the isatin derivative compared to the control.

Conclusion

The isatin scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The extensive body of research highlights the potential of substituted isatins in oncology, virology, microbiology, and neurology. The ability to readily modify the isatin core allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a foundational resource for scientists and researchers, offering a glimpse into the vast therapeutic landscape of substituted isatins and providing practical methodologies to aid in the discovery and development of the next generation of isatin-based drugs. Further exploration of structure-activity relationships, mechanisms of action, and in vivo efficacy will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic compound.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. soeagra.com [soeagra.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isatin thiazoline hybrids as dual inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isatin Bis-Indole and Bis-Imidazothiazole Hybrids: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. brieflands.com [brieflands.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of a Privileged Scaffold: An In-depth Technical Guide to Isatin Chemistry in Medicinal Applications

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemistry and diverse medicinal applications of isatin and its derivatives. This whitepaper provides an in-depth review of the anticancer, antiviral, antimicrobial, and neuroprotective properties of isatin-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Isatin (1H-indole-2,3-dione), a heterocyclic compound first discovered in 1841, has emerged from the annals of chemical history to become a focal point in modern medicinal chemistry. Its unique structural features and synthetic tractability have allowed for the creation of a vast library of derivatives with a broad spectrum of pharmacological activities. This guide delves into the core of isatin chemistry, offering a technical overview of its applications in tackling some of the most challenging diseases of our time.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Isatin derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1] These compounds have been shown to target key signaling pathways that are often dysregulated in cancer.[1]

Inhibition of Key Kinases

A primary mechanism of action for many isatin-based anticancer compounds is the inhibition of protein kinases, which are crucial for cell signaling and growth.[1]

-

VEGFR-2 Inhibition: Isatin derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking this pathway, these compounds can stifle the blood supply to tumors, thereby inhibiting their growth and metastasis.[2][3]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Certain isatin derivatives have been shown to inhibit EGFR, disrupting downstream signaling cascades that promote cell proliferation.[4][5]

-

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Isatin-based compounds have been identified as ATP-competitive inhibitors of CDK2, leading to cell cycle arrest and preventing the replication of cancer cells.[6][7]

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation. Isatin derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its activity.[8][9]

Quantitative Data: Anticancer Activity of Isatin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative isatin derivatives against various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-hydrazone | 4j | MCF7 (Breast) | 1.51 ± 0.09 | [10] |

| Isatin-hydrazone | 4k | MCF7 (Breast) | 3.56 ± 0.31 | [10] |

| Isatin-hydrazone | 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [10] |

| Sulfonamide-tethered Isatin | 12b | T47D (Breast) | 23.10 (nM) | [11] |

| Quinoline-Isatin Hybrid | 13 | Caco-2 (Colon) | 69.11 (nM) | [2] |

| Quinoline-Isatin Hybrid | 14 | Caco-2 (Colon) | 85.89 (nM) | [2] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by isatin derivatives in cancer.

Antiviral Activity: A Broad-Spectrum Defense

Isatin derivatives have a long history of antiviral research, with some of the earliest synthetic antiviral agents being based on this scaffold.[12] Modern research continues to uncover their potential against a wide range of viruses.

Mechanisms of Antiviral Action

The antiviral mechanisms of isatin derivatives are diverse and can be virus-specific. Some of the reported mechanisms include:

-

Inhibition of Viral Enzymes: Isatin-based compounds have been shown to inhibit viral enzymes that are essential for replication, such as reverse transcriptase in HIV.[12]

-

Inhibition of Viral Entry and Uncoating: Some derivatives can interfere with the early stages of viral infection by preventing the virus from entering host cells or from uncoating to release its genetic material.[12]

-

Inhibition of Viral Protein Synthesis: Certain isatin thiosemicarbazones have been reported to inhibit the synthesis of viral structural proteins.[12]

Quantitative Data: Antiviral Activity of Isatin Derivatives

The following table presents the half-maximal effective concentration (EC50) values of selected isatin derivatives against various viruses.

| Derivative Class | Compound | Virus | EC50 | Reference |

| Norfloxacin-isatin Mannich base | 1a | HIV-1 | 11.3 µg/mL | [12] |

| Norfloxacin-isatin Mannich base | 1b | HIV-1 | 13.9 µg/mL | [12] |

| Isatinyl thiosemicarbazone | 6 | HIV | 0.34 µM | [12] |

| Isatinyl thiosemicarbazone | 7 | HIV | 2.9 µM | [12] |

Antimicrobial Properties: Combating Bacterial and Fungal Pathogens

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and isatin derivatives have emerged as a promising class of compounds with activity against a broad range of bacteria and fungi.[13][14]

Mechanisms of Antimicrobial Action

The exact mechanisms of action for many antimicrobial isatin derivatives are still under investigation, but several potential targets have been identified, including enzymes involved in bacterial cell wall synthesis and DNA gyrase.[15]

Quantitative Data: Antimicrobial Activity of Isatin Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of representative isatin derivatives against various microbial strains.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Isatin Schiff base Cobalt(II) complex | - | Bacillus subtilis | 5.0 | [2] |

| Isatin Schiff base Cobalt(II) complex | - | Escherichia coli | 5.0 | [2] |

| Isatin-dithiocarbamate hybrid | 3e | Aspergillus flavus | - | [16] |

| Ferrocene-appended isatin | - | Various pathogens | - | [16] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of isatin and its derivatives, suggesting their therapeutic value in neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[17][18]

Multifaceted Neuroprotective Mechanisms

The neuroprotective effects of isatin are complex and appear to involve multiple pathways:

-

Modulation of Isatin-Binding Proteins: Isatin interacts with a range of proteins in the brain, and this interaction is thought to modulate their function and downstream signaling, potentially interrupting pathological cascades.[17][19]

-

Regulation of Gene Expression: Isatin administration has been shown to alter the expression of numerous genes in the brain, which may contribute to its neuroprotective effects.[17][19]

-

PI3K/Akt/GSK-3β Signaling: Some isatin derivatives have been found to exert their neuroprotective effects through the modulation of the PI3K/Akt/GSK-3β signaling pathway.[18]

Neuroprotective Signaling Pathway

The following diagram provides a simplified representation of a potential neuroprotective signaling pathway influenced by isatin derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isatin derivatives.

Synthesis of Isatin Derivatives (General Procedure)

The synthesis of isatin derivatives often involves multi-step reactions. A common approach for creating Schiff bases of isatin is as follows:

-

Preparation of Isatin Hydrazone: An appropriate isatin is dissolved in ethanol. To this solution, hydrazine hydrate is added, and the mixture is refluxed for a specified time. After cooling, the precipitated product is filtered, washed, and dried.

-

Condensation to Form Schiff Base: The isatin hydrazone is then reacted with a substituted aldehyde or ketone in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid). The reaction mixture is refluxed for several hours. Upon completion, the mixture is cooled, and the resulting solid is filtered, washed, and purified, typically by recrystallization.

For more specific synthetic procedures, such as the Sandmeyer or Stolle synthesis, refer to specialized organic chemistry literature.[20]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isatin derivative and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-